molecular formula C26H33NO6 B12182103 6-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid

6-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid

Cat. No.: B12182103
M. Wt: 455.5 g/mol
InChI Key: RQYBKNJUPWBVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid: is a complex organic compound that belongs to the class of furochromen derivatives. This compound is characterized by its unique structure, which includes a furochromen core, a propanoyl group, and a hexanoic acid chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid typically involves multiple steps:

    Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring.

    Introduction of the tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions using tert-butyl and methyl halides in the presence of a strong base.

    Attachment of the propanoyl group: This is achieved through acylation reactions using propanoyl chloride or anhydride.

    Formation of the hexanoic acid chain: The final step involves the coupling of the hexanoic acid chain to the furochromen core through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furochromen core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanoyl and hexanoic acid chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, 6-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development in treating various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional characteristics.

Mechanism of Action

The mechanism of action of 6-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furochromen core is particularly important for its binding affinity, while the propanoyl and hexanoic acid chains contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
  • 3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Uniqueness

6-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the hexanoic acid chain distinguishes it from other similar compounds, providing it with unique chemical and biological properties.

Properties

Molecular Formula

C26H33NO6

Molecular Weight

455.5 g/mol

IUPAC Name

6-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C26H33NO6/c1-15-17(10-11-21(28)27-12-8-6-7-9-22(29)30)25(31)33-24-16(2)23-19(13-18(15)24)20(14-32-23)26(3,4)5/h13-14H,6-12H2,1-5H3,(H,27,28)(H,29,30)

InChI Key

RQYBKNJUPWBVOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.